molecular formula C11H13N3O2 B11769802 2-Amino-6-(2-methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one

2-Amino-6-(2-methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one

Cat. No.: B11769802
M. Wt: 219.24 g/mol
InChI Key: NBQCOGCCKYMJKN-UHFFFAOYSA-N
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Description

2-Amino-6-(2-methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one is a chemical compound with the molecular formula C11H11N3O2. It is a pyrimidinone derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(2-methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2-methoxybenzaldehyde with guanidine in the presence of a base, followed by cyclization to form the pyrimidinone ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(2-methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidinones .

Scientific Research Applications

2-Amino-6-(2-methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 2-Amino-6-(2-methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

2-amino-4-(2-methoxyphenyl)-4,5-dihydro-1H-pyrimidin-6-one

InChI

InChI=1S/C11H13N3O2/c1-16-9-5-3-2-4-7(9)8-6-10(15)14-11(12)13-8/h2-5,8H,6H2,1H3,(H3,12,13,14,15)

InChI Key

NBQCOGCCKYMJKN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CC(=O)NC(=N2)N

Origin of Product

United States

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